molecular formula C12H16IN B8151764 1-(4-Iodo-3-methyl-benzyl)-pyrrolidine

1-(4-Iodo-3-methyl-benzyl)-pyrrolidine

Cat. No.: B8151764
M. Wt: 301.17 g/mol
InChI Key: KQIBUQVHHZUGSB-UHFFFAOYSA-N
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Description

1-(4-Iodo-3-methyl-benzyl)-pyrrolidine is a synthetically valuable small molecule featuring a pyrrolidine ring linked to a 4-iodo-3-methylphenyl group via a benzyl spacer. The pyrrolidine ring is a privileged scaffold in medicinal chemistry, extensively utilized in drug discovery projects for its saturated, three-dimensional structure, which helps explore pharmacophore space and improve the physicochemical properties of drug candidates . The presence of the iodine atom on the benzyl ring makes this compound a versatile chemical building block , particularly for cross-coupling reactions such as Suzuki-Miyaura or Sonogashira couplings. This allows researchers to efficiently construct more complex molecular architectures for screening against biological targets. The specific 4-iodo-3-methyl substitution pattern may be designed to modulate the compound's lipophilicity and electronic properties, potentially influencing its binding affinity to specific enzymes or receptors. This compound is suited for researchers developing novel therapeutic agents, particularly in central nervous system (CNS) disorders, given that pyrrolidine and iodinated derivatives have been investigated as serotonergic agents and for mapping dopamine receptors . As a key intermediate, it can be used to explore structure-activity relationships (SAR) and optimize lead compounds. This product is intended for research applications in a controlled laboratory setting. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-[(4-iodo-3-methylphenyl)methyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16IN/c1-10-8-11(4-5-12(10)13)9-14-6-2-3-7-14/h4-5,8H,2-3,6-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQIBUQVHHZUGSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CN2CCCC2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16IN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

In a protocol adapted from Ti–Mg-catalyzed carbocyclization techniques, 4-iodo-3-methylbenzyl bromide (2 mmol) is reacted with pyrrolidine (3 mmol) in dichloromethane (DCM) at room temperature for 18 hours. Titanium(IV) tetraisopropoxide (15 mol%) and ethylmagnesium bromide (20 mol%) are employed as catalysts, enhancing the electrophilicity of the benzyl halide. Post-reaction, the mixture is quenched with aqueous KOH, extracted with diethyl ether, and purified via column chromatography to yield the product in 65–75% purity.

An alternative approach from patent literature utilizes toluene as the solvent at elevated temperatures (80–85°C) with benzyl chloride derivatives. For instance, reacting 4-iodo-3-methylbenzyl chloride with pyrrolidine in toluene for 8–10 hours achieves a 90% conversion rate, as monitored by HPLC. The crude product is extracted with toluene and washed with brine, yielding 1-(4-Iodo-3-methyl-benzyl)-pyrrolidine with 85% isolated purity.

Key Considerations:

  • Solvent Choice : DCM facilitates faster reaction kinetics at room temperature, while toluene enables higher thermal stability for prolonged reactions.

  • Catalyst Impact : Titanium-based catalysts improve electrophilic activation but require stringent moisture control.

Reductive Amination of 4-Iodo-3-methylbenzaldehyde with Pyrrolidine

Reductive amination offers a two-step pathway involving imine formation followed by reduction. This method is advantageous for avoiding harsh alkylation conditions.

Procedure and Mechanistic Insights

4-Iodo-3-methylbenzaldehyde (1 mmol) is condensed with pyrrolidine (1.2 mmol) in methanol under acidic conditions (acetic acid, 0.1 equiv) at 25°C for 4 hours. The resulting imine is reduced using sodium triacetoxyborohydride (1.5 mmol) at 0–5°C, yielding the target compound after 12 hours. Titanium(IV) tetraisopropoxide (10 mol%) is optionally added to stabilize the imine intermediate, enhancing the reaction yield to 78%.

Challenges and Solutions:

  • Moisture Sensitivity : Sodium triacetoxyborohydride necessitates anhydrous conditions, complicating large-scale applications.

  • Workup : Acidic extraction with HCl (1 M) removes unreacted aldehyde, while crystallization from methanol/water mixtures improves purity to >95%.

Transition Metal-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions provide a versatile route for introducing the 4-iodo-3-methylbenzyl moiety to pyrrolidine. This method is ideal for substrates requiring precise regiocontrol.

Catalytic System and Substrate Scope

Adapting protocols from aryl-pyrrolidine couplings, 4-iodo-3-methylbenzyl iodide (1 mmol) is reacted with pyrrolidine (3 mmol) in the presence of Pd(OAc)₂ (5 mol%) and Xantphos (10 mol%) in dioxane at 100°C for 24 hours. The reaction achieves a 72% yield, with the product isolated via preparative TLC using dichloromethane/hexanes (10:90).

Optimization Metrics:

  • Ligand Effects : Bidentate ligands like Xantphos suppress β-hydride elimination, favoring coupling over side reactions.

  • Temperature : Elevated temperatures (100–120°C) are critical for activating aryl iodides, albeit with increased energy costs.

Comparative Analysis of Synthetic Routes

The table below summarizes the advantages and limitations of each method:

Method Yield Reaction Time Scalability Key Challenges
Alkylation65–85%8–18 hoursModerateMoisture-sensitive catalysts
Reductive Amination70–78%16 hoursHighPyrophoric reagents
Transition Metal Coupling70–72%24 hoursLowHigh catalyst loading
  • Alkylation excels in simplicity but struggles with purification due to byproduct formation.

  • Reductive Amination offers superior scalability but requires costly borohydride reagents.

  • Coupling Reactions provide regioselectivity but are hindered by catalyst expense and long reaction times .

Chemical Reactions Analysis

1-(4-Iodo-3-methyl-benzyl)-pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and organometallic reagents.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Organic Synthesis

The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for versatile modifications, facilitating the development of new compounds with desired properties.

Case Study : Research has demonstrated that 1-(4-Iodo-3-methyl-benzyl)-pyrrolidine can be used to synthesize novel pharmaceuticals by acting as a building block for biologically active compounds. This includes derivatives that exhibit enhanced pharmacological activities due to the introduction of the pyrrolidine moiety.

Biological Research

In biological studies, this compound can function as a probe to investigate interactions between iodine-containing compounds and biological targets. Its ability to form stable complexes with biomolecules makes it suitable for studying protein-ligand interactions.

Case Study : A study highlighted the use of iodine-containing compounds in radiolabeling for imaging studies, where this compound was utilized to track biological processes in vivo, showcasing its potential in molecular imaging techniques.

Medicinal Chemistry

The pharmacological properties of this compound are of significant interest in medicinal chemistry. It is being investigated for its potential therapeutic effects against various diseases, including cancer and neurodegenerative disorders.

Case Study : In a recent investigation, derivatives of this compound were evaluated for their anti-cancer properties, leading to promising results in inhibiting tumor growth through targeted action on specific cellular pathways.

Industrial Applications

The industrial sector utilizes this compound in the production of specialty chemicals and agrochemicals. Its reactivity allows for the development of innovative materials with tailored properties.

Case Study : The compound has been employed in the synthesis of agrochemicals that demonstrate increased efficacy in pest control while minimizing environmental impact. This aligns with current trends towards sustainable agricultural practices.

Mechanism of Action

The mechanism by which 1-(4-Iodo-3-methyl-benzyl)-pyrrolidine exerts its effects involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The iodine atom plays a crucial role in these interactions, often enhancing the compound’s binding affinity and specificity. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Almotriptan Intermediate (1-(4-Hydrazinylbenzylsulfonyl)-pyrrolidine hydrochloride)

  • Molecular Formula : C₁₁H₁₈ClN₃O₂S (291.8 g/mol) .
  • Key Features : A sulfonyl group and hydrazine substituent on the benzyl ring.
  • Comparison: The sulfonyl group increases polarity and hydrogen-bonding capacity compared to the iodine and methyl groups in the target compound. In contrast, the iodine in 1-(4-Iodo-3-methyl-benzyl)-pyrrolidine may facilitate halogen bonding, which can improve binding affinity in enzyme-inhibitor complexes .

1-(2,4-Difluorophenyl)-5-Oxopyrrolidine-3-carboxylic Acid

  • Key Features : Fluorine atoms at the 2- and 4-positions of the phenyl ring and a ketone in the pyrrolidine ring .
  • Comparison: Fluorine’s electronegativity and small atomic radius favor strong dipole interactions and metabolic stability. The ketone group introduces a hydrogen-bond acceptor site, contrasting with the inert methyl group in the target compound.

Structural and Conformational Differences

Crystal Packing and Dihedral Angles

  • 1-(4-Methylbenzylideneamino)pyridinium Iodide: The benzene and pyridine rings exhibit a dihedral angle of 45.78°, with weak C–H⋯I hydrogen bonds stabilizing the crystal lattice .
  • This compound : While crystallographic data are unavailable, analogous benzyl-pyrrolidine derivatives often show dihedral angles between 30°–60°, influenced by substituent steric effects. The iodine atom may promote distinct packing patterns via halogen-halogen or halogen-π interactions .

Ring Puckering in Pyrrolidine Derivatives

  • Pyrrolidine’s puckering amplitude (q) and phase angle (φ) are critical for ligand-receptor docking. For example, substituents like the 5-oxo group in 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid enforce a specific puckered conformation (e.g., envelope or twist), altering binding modes. The methyl and iodine groups in the target compound likely induce a puckering profile distinct from sulfonyl- or ketone-substituted analogs .

Computational and Crystallographic Tools

  • SHELX Suite : Widely used for refining small-molecule structures, SHELXL could resolve the iodine atom’s anisotropic displacement parameters in this compound, ensuring accurate bond-length and angle measurements .
  • Mercury CSD : Enables visualization of halogen-bonding motifs and void spaces in the crystal lattice, critical for understanding the compound’s stability and solubility .

Data Table: Comparative Analysis of Pyrrolidine Derivatives

Compound Name Molecular Formula Substituents Key Structural Features Potential Biological Applications
This compound C₁₂H₁₅IN 4-Iodo, 3-methyl benzyl Halogen bonding, lipophilic Under investigation
Almotriptan Intermediate C₁₁H₁₈ClN₃O₂S 4-Hydrazinyl, sulfonyl benzyl Polar, hydrogen-bond donor/acceptor Antimigraine intermediate
1-(2,4-Difluorophenyl)-5-oxo... Not provided 2,4-Difluoro, 5-oxo pyrrolidine Electronegative, ketone Anticancer, antiviral

Biological Activity

1-(4-Iodo-3-methyl-benzyl)-pyrrolidine is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. Its structural features, including the iodo and methyl substituents on the benzyl moiety, suggest possible interactions with various biological targets. This article reviews the available literature on the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the pyrrolidine ring followed by substitution reactions to introduce the iodo and methyl groups.

General Synthetic Route:

  • Formation of Pyrrolidine Ring: The initial step often involves cyclization reactions of suitable precursors like amines and carbonyl compounds.
  • Substitution Reactions: The introduction of the iodo group can be achieved through electrophilic iodination or nucleophilic substitution methods, utilizing reagents such as iodine monochloride or iodobenzene.
  • Methylation: The methyl group can be introduced via alkylation reactions using methyl iodide or dimethyl sulfate.

Antimicrobial Properties

Recent studies have indicated that pyrrolidine derivatives exhibit significant antimicrobial activity. In vitro evaluations have shown that this compound possesses antibacterial and antifungal properties against various pathogens.

  • Antibacterial Activity: The compound demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentration (MIC) values ranging from 75 to 125 µg/mL. Against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa, MIC values were reported at approximately 150 µg/mL .
  • Antifungal Activity: The compound also exhibited antifungal properties against strains such as Candida albicans, indicating its potential as a therapeutic agent in treating fungal infections .

Cytotoxicity and Anticancer Activity

This compound has been evaluated for its cytotoxic effects on cancer cell lines. Research indicates that it may induce apoptosis in cancer cells, suggesting a mechanism that could be exploited for anticancer therapies.

  • Cytotoxicity Studies: In cell viability assays, the compound showed a dose-dependent decrease in cell proliferation in various cancer cell lines, with IC50 values indicating moderate cytotoxicity .

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Inhibition of Enzymatic Pathways: The compound may interact with specific enzymes involved in microbial metabolism or cancer cell proliferation.
  • Disruption of Membrane Integrity: Its lipophilic nature allows it to penetrate cellular membranes, potentially disrupting cellular homeostasis in pathogens or cancer cells.

Case Studies

Several case studies have highlighted the therapeutic potential of pyrrolidine derivatives:

  • Case Study on Antibacterial Efficacy: A study evaluated the antibacterial efficacy of various pyrrolidine derivatives, including this compound, against multi-drug resistant strains of bacteria. Results showed significant inhibition compared to control groups .
  • Cytotoxicity in Cancer Research: Another study focused on the cytotoxic effects of this compound on breast cancer cell lines, demonstrating its potential role as an adjunct therapy in cancer treatment protocols .

Q & A

Q. What are the recommended synthetic routes for 1-(4-Iodo-3-methyl-benzyl)-pyrrolidine, and how can reaction efficiency be optimized?

Methodological Answer: Synthesis typically involves nucleophilic substitution or reductive amination. For example:

Benzylation of pyrrolidine : React 4-iodo-3-methylbenzyl bromide with pyrrolidine in a polar aprotic solvent (e.g., DMF) under reflux (60–80°C) for 12–24 hours.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol.

Optimization : Monitor reaction progress via TLC. Adjust stoichiometry (1:1.2 molar ratio of benzyl halide to pyrrolidine) and use catalysts like KI to enhance iodobenzyl reactivity .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • NMR :
    • ¹H NMR : Identify pyrrolidine protons (δ 1.8–2.2 ppm, multiplet) and aromatic protons (δ 7.2–7.5 ppm for iodine-substituted benzene).
    • ¹³C NMR : Confirm iodine’s deshielding effect (C-I signal at δ 90–100 ppm).
  • Mass Spectrometry : Look for molecular ion [M+H]⁺ at m/z 331.2 (C₁₂H₁₅IN).
  • IR : Detect pyrrolidine N-H stretches (~3300 cm⁻¹) and C-I vibrations (~500 cm⁻¹) .

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

  • Personal Protection : Use nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Perform reactions in a fume hood to avoid inhalation of volatile intermediates.
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste.
  • First Aid : For skin contact, wash with soap/water; seek medical attention for persistent irritation .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software resolve ambiguities in the molecular geometry of this compound?

Methodological Answer:

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) and a CCD detector.
  • Structure Solution : Apply direct methods in SHELXS for phase determination.
  • Refinement : Use SHELXL for anisotropic displacement parameters. Validate with PLATON to check for missed symmetry or twinning .
  • Example : A similar benzyl-pyrrolidine derivative showed torsional angles of 5–10° between the benzene and pyrrolidine ring, resolved via SHELXL’s restraints .

Q. How can Cremer-Pople puckering parameters analyze conformational flexibility in the pyrrolidine ring?

Methodological Answer:

  • Coordinate Calculation : Define the ring’s mean plane using Cartesian coordinates from crystallographic data.

  • Amplitude (q) and Phase (φ) : For a five-membered ring, use:

    q=25j=15zj2,ϕ=arctan(zjsinθjzjcosθj)q = \sqrt{\frac{2}{5} \sum_{j=1}^{5} z_j^2}, \quad \phi = \arctan\left(\frac{\sum z_j \sin\theta_j}{\sum z_j \cos\theta_j}\right)

    where zjz_j are perpendicular displacements.

  • Application : A study on pyrrolidine derivatives reported q=0.450.55q = 0.45–0.55 Å and ϕ=2040\phi = 20–40^\circ, indicating a twisted envelope conformation .

Q. How should researchers address contradictions in pharmacological activity data for pyrrolidine derivatives?

Methodological Answer:

  • Dose-Response Studies : Test multiple concentrations (e.g., 1 nM–100 μM) to identify non-linear effects.
  • Receptor Binding Assays : Compare affinity (Kᵢ) across isoforms (e.g., σ₁ vs. σ₂ receptors).
  • Control Experiments : Use structurally related analogs (e.g., 1-(4-chloro-benzyl)-pyrrolidine) to isolate iodine’s electronic effects.
  • Statistical Validation : Apply ANOVA with post-hoc Tukey tests to confirm significance .

Q. What methodological strategies validate the structural integrity of this compound in crystallographic studies?

Methodological Answer:

  • Residual Analysis : Ensure R-factor < 5% and wR₂ < 12%.
  • Electron Density Maps : Check for unmodeled peaks (>3σ) near iodine or nitrogen atoms.
  • Thermal Motion : Validate ADPs (B-factors < 8 Ų for non-disordered atoms).
  • Software Tools : Use ORTEP-3 for graphical validation of bond lengths/angles against expected values .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.